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Compound of Interest

Compound Name:
1-(5-Bromoselenophen-2-

yl)ethanone

Cat. No.: B186589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analytical data for 1-(5-
Bromoselenophen-2-yl)ethanone and its closely related thiophene and furan analogs. The

objective is to offer a comprehensive cross-validation resource for researchers engaged in the

synthesis, characterization, and application of these heterocyclic compounds, which are of

significant interest in medicinal chemistry and materials science due to their diverse biological

activities.[1][2][3][4]

Physicochemical and Spectroscopic Data
Comparison
The following table summarizes the key analytical data for 1-(5-Bromoselenophen-2-
yl)ethanone and its structural analogs, 1-(5-Bromothiophen-2-yl)ethanone and 1-(5-

Bromofuran-2-yl)ethanone. This side-by-side comparison facilitates the identification and

differentiation of these compounds based on their physical and spectroscopic properties.
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Property
1-(5-
Bromoselenophen-
2-yl)ethanone

1-(5-
Bromothiophen-2-
yl)ethanone (2-
Acetyl-5-
bromothiophene)

1-(5-Bromofuran-2-
yl)ethanone (2-
Acetyl-5-
bromofuran)

CAS Number Not available 5370-25-2[5][6][7] 3199-50-6[8]

Molecular Formula C6H5BrOSe[9] C6H5BrOS[5][6] C6H5BrO2[8]

Molecular Weight 251.97 g/mol [9] 205.07 g/mol [6][7] 189.01 g/mol

Physical Form Not available Solid[5][6]
Colorless to yellow

solid[8]

Melting Point Not available 94-96 °C[5][6] 45-48 °C[8]

Boiling Point Not available
103 °C at 4 mmHg[5]

[6]
129-131 °C[8]

¹H NMR (CDCl₃, δ) Not available

7.40 (d, J=3.9 Hz,

1H), 7.08 (d, J=3.9

Hz, 1H), 2.48 (s, 3H)

[10]

Not available

Mass Spectrum (m/z) Not available

Major peaks at 204,

189, 125, 82, 45, 43

[based on related

compounds]

Not available

Experimental Protocols
The characterization of these heterocyclic ketones relies on a suite of standard analytical

techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 300 MHz or higher NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically

required.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a

reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in

Hertz (Hz).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-

MS, dissolve the sample in a solvent compatible with the mobile phase.

Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray

Ionization (ESI) is typical for LC-MS.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

analyzed to confirm the molecular weight and deduce the structure.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an

ATR accessory) or dissolved in a suitable solvent.

Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and correspond to

specific vibrational modes of the functional groups. For these ketones, a strong absorption

band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching

vibration.

Visualizing Analytical and Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of analytical data

cross-validation and a representative synthetic pathway.
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Caption: Workflow for the cross-validation of analytical data.
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2-Acetylthiophene

1-(5-Bromothiophen-2-yl)ethanone
(2-Acetyl-5-bromothiophene)

Bromination

N-Bromosuccinimide (NBS)
in Acetic Acid
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Caption: Synthesis of 1-(5-Bromothiophen-2-yl)ethanone.

Conclusion
The analytical data for 1-(5-Bromoselenophen-2-yl)ethanone, while not extensively reported,

can be effectively cross-validated by comparison with its well-characterized thiophene and

furan analogs. The provided experimental protocols and workflow diagrams serve as a practical

guide for researchers in the synthesis and characterization of these important heterocyclic

compounds. The structural similarities and predictable variations in spectroscopic data among

these analogs allow for a robust confirmation of molecular identity and purity, which is critical

for their application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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